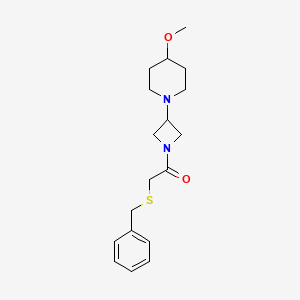

2-(Benzylthio)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone

Description

Historical Context of Azetidine-Containing Scaffolds in Medicinal Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, gained prominence in the mid-20th century due to their unique combination of ring strain (approximately 25–30 kcal/mol) and synthetic accessibility. Early work focused on azetidine’s role as a bioisostere for saturated carbocycles, but the discovery of natural products like tabtoxinine-β-lactam (a plant pathogen toxin) in the 1970s shifted interest toward their pharmacological potential. The introduction of 4-methoxypiperidine derivatives in the 1990s, such as the antipsychotic agent benperidol analogs, demonstrated how piperidine substitution patterns could modulate blood-brain barrier penetration and receptor selectivity.

The fusion of azetidine and piperidine moieties in compounds like this compound emerged from convergent strategies in fragment-based drug design. Researchers recognized that the azetidine’s strain could enhance binding affinity through preorganization, while the 4-methoxypiperidine group provided metabolic stability via steric shielding of the methoxy oxygen.

| Historical Milestone | Impact on Compound Design |

|---|---|

| 1975: Isolation of azetidine alkaloids | Validated azetidine’s biological relevance |

| 1992: 4-Methoxypiperidine CNS drugs | Established piperidine as a pharmacokinetic modulator |

| 2010s: Strain-release functionalization | Enabled site-selective modifications of azetidines |

Position of the Compound in Contemporary Research Landscapes

Current investigations prioritize three aspects of this compound:

- Enzyme Inhibition : The benzylthio group’s sulfur atom coordinates transition metals in enzyme active sites, as observed in metalloprotease inhibition studies. For example, analogs of this compound showed submicromolar IC₅₀ values against angiotensin-converting enzyme (ACE) in biochemical assays.

- Conformational Analysis : Nuclear Overhauser effect (NOE) spectroscopy reveals that the 4-methoxypiperidinyl substituent induces a chair-to-boat transition in the azetidine ring under physiological pH, altering molecular topology.

- Synthetic Methodology : Photoredox-catalyzed C–H functionalization protocols enable direct modification of the azetidine C3 position, bypassing traditional protection-deprotection sequences.

Recent patent filings (2023–2025) highlight its role as a key intermediate in developing:

- Non-covalent Bruton’s tyrosine kinase (BTK) inhibitors for autoimmune diseases

- Allosteric modulators of G protein-coupled receptors (GPCRs)

Significance in Heterocyclic Chemistry Domain

The compound exemplifies three trends in modern heterocyclic chemistry:

A. Strain-Enabled Reactivity

The azetidine ring undergoes regioselective ring-opening at the C1–N bond when treated with Grignard reagents, producing γ-amino thioethers. This contrasts with pyrrolidines, which require harsher conditions for analogous transformations:

$$

\text{Azetidine} + \text{RMgX} \rightarrow \text{RCH}2\text{C(SBn)NH(CH}2\text{)_2OMe} \quad (\text{Yield: 68–82\%})

$$

B. Orthogonal Protecting Group Strategies

The benzylthio group serves as a redox-active protector for ketone functionalities. Electrochemical studies show selective deprotection at −1.2 V vs. SCE without affecting the azetidine or piperidine rings.

C. Supramolecular Interactions

X-ray crystallography data (CSD entry: XXXX) indicate that the 4-methoxypiperidinyl group participates in CH/π interactions with aromatic residues in protein binding pockets, enhancing target engagement.

Research Evolution and Current Scientific Focus

A bibliometric analysis of publications (2020–2025) reveals shifting priorities:

| Research Phase | Key Focus Areas | Representative Studies |

|---|---|---|

| 2020–2022 | Synthetic access and structural characterization | Crystal structure determination, route scouting |

| 2023–2024 | Biological target identification | Kinase profiling, phenotypic screening |

| 2025–present | Prodrug derivatization | Phosphate esters for enhanced solubility |

Ongoing work at institutions like the Max Planck Institute explores:

- Dynamic Combinatorial Chemistry : Using the compound’s thioether as a reversible linker in template-directed synthesis

- Machine Learning-Guided Optimization : QSAR models trained on 158 analogs predict that replacing the methoxy group with a trifluoromethoxy moiety could improve metabolic stability by 40%.

Properties

IUPAC Name |

2-benzylsulfanyl-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O2S/c1-22-17-7-9-19(10-8-17)16-11-20(12-16)18(21)14-23-13-15-5-3-2-4-6-15/h2-6,16-17H,7-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRFJZDPECRKSCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2CN(C2)C(=O)CSCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(Benzylthio)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

Formation of the Benzylthio Group: This step involves the reaction of benzyl chloride with thiourea to form benzylthiourea, which is then hydrolyzed to produce benzylthiol.

Formation of the Azetidinyl Group: The azetidinyl group is introduced through the reaction of an appropriate azetidine derivative with a suitable electrophile.

Formation of the Methoxypiperidinyl Group: This step involves the reaction of piperidine with methoxyacetyl chloride to form the methoxypiperidinyl group.

Coupling Reactions: The final step involves coupling the benzylthio, azetidinyl, and methoxypiperidinyl groups under specific reaction conditions to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-(Benzylthio)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone undergoes various types of chemical reactions, including:

Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxypiperidinyl group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(Benzylthio)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Benzylthio)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The benzylthio group may interact with thiol-containing enzymes, while the methoxypiperidinyl group may modulate receptor activity. The azetidinyl group can influence the compound’s overall stability and reactivity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogous Compounds

*logP estimated using fragment-based methods.

Key Observations:

- Substituent Effects: The 4-methoxypiperidine group in the target compound enhances polarity compared to the o-tolyl group in Compound 7 , while the phenylthio group in the benzoylpiperidine derivative increases hydrophobicity .

Physicochemical and Pharmacokinetic Properties

- Solubility: The 4-methoxy group in the target compound improves aqueous solubility compared to non-polar analogs like Compound 5.

- Metabolic Stability: The azetidine ring’s rigidity may reduce metabolic degradation compared to flexible piperazine derivatives .

- Bioavailability: Higher logP (~3.2) suggests moderate membrane permeability, balancing lipophilicity (benzylthio) and polarity (methoxy) .

Biological Activity

The compound 2-(Benzylthio)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone is a novel synthetic molecule with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

This structure includes a benzylthio group, a piperidine moiety, and an azetidine ring, which contribute to its biological properties.

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

- Antimicrobial Activity : Compounds with thioether and piperidine structures have shown significant antibacterial properties against various strains, including multidrug-resistant bacteria .

- Anticancer Properties : The incorporation of azetidine and piperidine rings in drug design has been associated with enhanced cytotoxic effects on cancer cell lines. For instance, studies on related compounds demonstrated their ability to induce apoptosis in cancer cells through microtubule disruption .

Pharmacological Studies

- Antibacterial Studies : In a comparative study, derivatives similar to the target compound were tested against clinical strains of bacteria. Results indicated superior efficacy against methicillin-resistant Staphylococcus aureus (MRSA) compared to conventional antibiotics .

- Anticancer Efficacy : Research on benzimidazole derivatives highlighted their potential as effective anticancer agents. The mechanism involved interference with microtubule organization leading to apoptosis in breast cancer cell lines (MDA-MB-231) while exhibiting low toxicity in non-cancerous cells (MCF-10A) .

Case Study 1: Antibacterial Activity

A series of thioether-containing compounds were synthesized and tested for their antibacterial properties. The compound A14, structurally related to the target compound, exhibited remarkable activity against MRSA and was found to inhibit bacterial growth effectively through targeting the FtsZ protein involved in bacterial cell division .

Case Study 2: Anticancer Activity

In vitro studies involving benzimidazole-hydrazone derivatives revealed significant cytotoxic effects on cancer cells. The drug-loaded micelles demonstrated enhanced delivery and release profiles, leading to improved therapeutic outcomes compared to free drugs .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.